

# **BOC-FIFIF CAS** number and molecular weight.

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Compound of Interest			
Compound Name:	BOC-FIFIF		
Cat. No.:	B549792		Get Quote

# In-Depth Technical Guide: BOC-FIFIF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine (**BOC-FIFIF**), a widely utilized antagonist of the Formyl Peptide Receptor 1 (FPR1). This document details its physicochemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in inflammation, immunology, and drug development.

## **Physicochemical Properties**

**BOC-FIFIF** is a synthetic peptide that serves as a crucial tool in studying the physiological and pathological roles of FPR1. Its fundamental properties are summarized below.

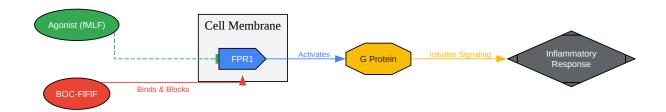
Value	Source(s)
785.97 - 786.0 g/mol	
C44H59N5O8	-
73572-58-4, 66556-73-8,	
148182-34-7 (Note:	
Discrepancies exist across	
suppliers)	
	785.97 - 786.0 g/mol  C <sub>44</sub> H <sub>59</sub> N <sub>5</sub> O <sub>8</sub> 73572-58-4, 66556-73-8, 148182-34-7 (Note: Discrepancies exist across



#### **Mechanism of Action**

**BOC-FIFIF** functions as a selective antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes. FPRs are key players in the innate immune response, recognizing N-formyl peptides derived from bacteria or damaged host cells and initiating a pro-inflammatory cascade.

By binding to FPR1, **BOC-FIFIF** competitively inhibits the binding of endogenous and exogenous agonists, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF). This antagonism blocks downstream signaling pathways, thereby preventing cellular responses like chemotaxis, intracellular calcium mobilization, superoxide production, and degranulation.



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**BOC-FIFIF** antagonizes FPR1, blocking agonist-induced signaling.

## **Quantitative Biological Data**

The inhibitory activity of **BOC-FIFIF** has been quantified in various in vitro assays. These values are crucial for determining appropriate experimental concentrations and for comparative analysis with other FPR antagonists.



Parameter	Value	Cell Type / Assay Condition	Source(s)
Ki	1.46 μΜ	Differentiated HL-60 cells	
KD (apparent)	230 nM	Intracellular calcium mobilization assay	
IC50	~958 nM	fMIFL-induced NADPH oxidase activity in mouse bone marrow-derived neutrophils	
EC50	0.25 μΜ	fMLF-induced superoxide production in neutrophils	
Ki (Ca²+ influx)	0.43 μΜ	fMLF-induced calcium increase in differentiated HL-60 cells	
Ki (Superoxide)	1.04 μΜ	fMLF-induced superoxide formation in differentiated HL-60 cells	_
Ki (β-glucuronidase)	1.82 μΜ	fMLF-induced β- glucuronidase release in differentiated HL-60 cells	_

# **Experimental Protocols**

The following outlines the general methodologies for key experiments used to characterize the activity of **BOC-FIFIF**.

# **Intracellular Calcium Mobilization Assay**



This assay measures the ability of **BOC-FIFIF** to inhibit agonist-induced increases in intracellular calcium concentration.

- Cell Preparation: Leukocytes (e.g., neutrophils or differentiated HL-60 cells) are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
- Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of BOC-FIFIF for a short period (e.g., 5 minutes).
- Agonist Stimulation: An FPR1 agonist, such as fMLF, is added to the cell suspension to induce calcium mobilization.
- Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time using a fluorometer or a fluorescence plate reader.
- Data Analysis: The inhibitory effect of **BOC-FIFIF** is determined by comparing the peak fluorescence in treated cells to that of control cells (agonist alone). The apparent dissociation constant (KD) or IC<sub>50</sub> can be calculated from the dose-response curve.

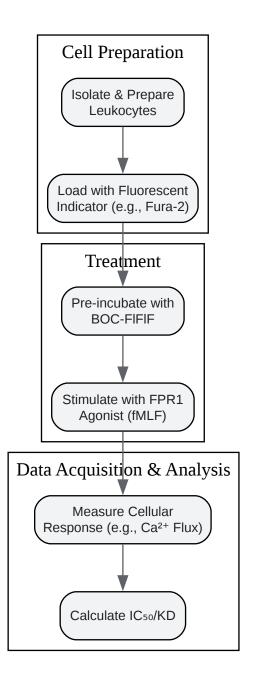
### **Superoxide Production Assay**

This assay assesses the effect of **BOC-FIFIF** on the production of superoxide anions, a key function of activated phagocytes.

- Cell Preparation: Isolated neutrophils are suspended in a suitable buffer.
- Antagonist Pre-incubation: The cells are pre-treated with a range of BOC-FIFIF concentrations.
- Agonist Stimulation: An FPR agonist (e.g., fMLF) is added to stimulate the assembly and activation of the NADPH oxidase complex.
- Detection: Superoxide production is measured using a detection reagent such as cytochrome c (which is reduced by superoxide) or luminol/isoluminol (for chemiluminescence-based detection).
- Data Analysis: The rate of superoxide production is quantified by measuring the change in absorbance or light emission. The EC<sub>50</sub> value for **BOC-FIFIF** is determined from the



concentration-response curve.



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Generalized workflow for in vitro characterization of **BOC-FIFIF**.

#### Conclusion

**BOC-FIFIF** is a potent and selective antagonist of FPR1, making it an indispensable tool for investigating the roles of this receptor in inflammatory and immune responses. Understanding







its physicochemical properties, mechanism of action, and the experimental contexts in which it has been characterized is essential for its effective application in research and drug discovery. The data and protocols presented in this guide provide a solid foundation for scientists and researchers working in these fields.

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